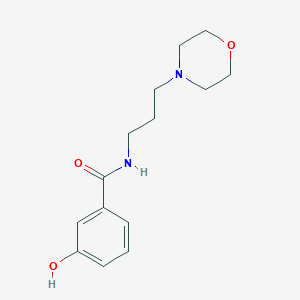
3-Hydroxy-N-(3-morpholinopropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N-(3-morpholinopropyl)benzamide is a chemical compound with the molecular formula C14H20N2O3 It is a benzamide derivative that features a morpholine ring attached to a propyl chain, which is further connected to a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(3-morpholinopropyl)benzamide typically involves the condensation of 3-hydroxybenzoic acid with 3-morpholinopropylamine. This reaction can be facilitated by using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired benzamide derivative .
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This green and rapid method provides high yields and is eco-friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-N-(3-morpholinopropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-Hydroxy-N-(3-morpholinopropyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-N-(3-morpholinopropyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The morpholine ring and hydroxyl group play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide
- N-(3-morpholinopropyl)benzene-1,4-disulfonamide
- N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide)
Uniqueness
3-Hydroxy-N-(3-morpholinopropyl)benzamide is unique due to its specific structural features, such as the presence of a hydroxyl group on the benzamide ring and a morpholine ring attached to the propyl chain. These features contribute to its distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C14H20N2O3 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
3-hydroxy-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C14H20N2O3/c17-13-4-1-3-12(11-13)14(18)15-5-2-6-16-7-9-19-10-8-16/h1,3-4,11,17H,2,5-10H2,(H,15,18) |
Clé InChI |
RJLUYGQGDCBNCY-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCNC(=O)C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 2,2'-(((((3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4',5'-diyl)bis(methylene))bis(azanediyl))bis(2-methylquinoline-8,6-diyl))bis(oxy))diacetate](/img/structure/B15250186.png)
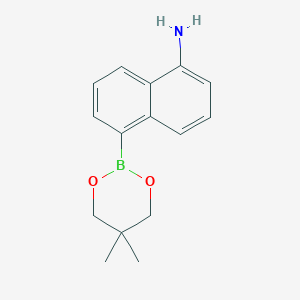
![Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl-](/img/structure/B15250214.png)

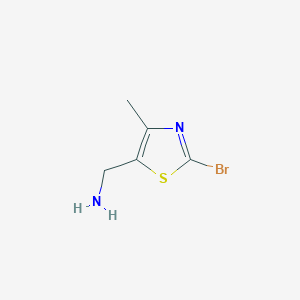

![2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15250227.png)
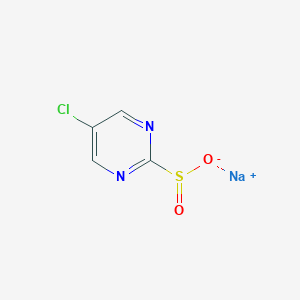
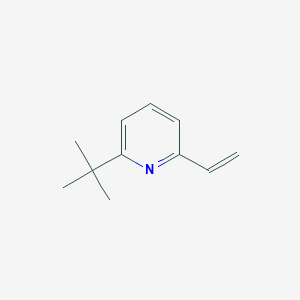

![[4,4'-Bipyridin]-2-ylmethanol](/img/structure/B15250257.png)
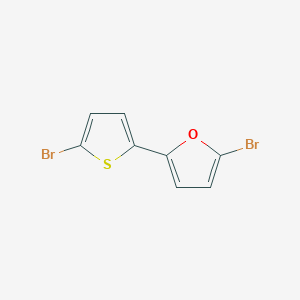

![Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium](/img/structure/B15250277.png)
